Variecoxanthone A
Description
Variecoxanthone A (C₂₀H₂₀O₅; molecular weight: 340.37 g/mol) is a prenylated xanthone first isolated from Aspergillus variecolor and later characterized in Aspergillus nidulans . Structurally, it features a xanthone core (a tricyclic aromatic system) substituted with a hydroxyl group at C-8, a hydroxymethyl group at C-1, a methyl group at C-3, and an O-prenyl group (3-methylbut-2-enyloxy) at C-2 (Figure 1) . Its biosynthesis is linked to the polyketide pathway, specifically involving a non-reducing polyketide synthase (NR-PKS) and prenyltransferase enzymes .
This compound serves as a key intermediate in fungal secondary metabolism, acting as a precursor to more complex prenylated xanthones like emericellin and shamixanthone .
Properties
CAS No. |
55812-94-7 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
8-hydroxy-1-(hydroxymethyl)-3-methyl-2-(3-methylbut-2-enoxy)xanthen-9-one |
InChI |
InChI=1S/C20H20O5/c1-11(2)7-8-24-20-12(3)9-16-17(13(20)10-21)19(23)18-14(22)5-4-6-15(18)25-16/h4-7,9,21-22H,8,10H2,1-3H3 |
InChI Key |
YZRMQCFQSYXWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC=C3O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Variecoxanthone A can be synthesized through the biosynthesis of fungal metabolites. The process involves the conversion of various precursors into the final compound. One of the key steps in the synthesis is the acid-catalyzed cyclization of the variecoxanthone-A-derived compound, 1-formyl-8-hydroxy-3-methyl-2-(3-methylbut-2-enyloxy)xanthone .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Aspergillus variecolor under controlled conditions to maximize the yield of the compound. The metabolites are then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Variecoxanthone A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and prenylated derivatives of this compound .
Scientific Research Applications
Variecoxanthone A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the biosynthesis of xanthones and their derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Variecoxanthone A involves its interaction with various molecular targets and pathways. It has been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are important for cell proliferation and apoptosis . The compound also exhibits cytotoxic activity against cancer cells by inducing apoptosis and autophagy .
Comparison with Similar Compounds
Key Points of Differentiation
Structural Complexity :
- This compound contains a single O-prenyl group, whereas emericellin, shamixanthone, and epishamixanthone feature both O- and C-prenylations. The latter compounds derive from this compound via enzymatic C-prenylation (catalyzed by XptA) and subsequent oxidative cyclization (via XptC) .
- Shamixanthone and epishamixanthone are stereoisomers, differing in the configuration of their C-prenyl groups .
Biosynthetic Pathways: this compound: Synthesized from monodictyphenone via O-prenylation by XptB . Emericellin: Formed by C-prenylation of this compound by XptA . Shamixanthone/Epishamixanthone: Generated from emericellin via XptC-mediated oxidation and cyclization . Deletion of xptA or xptB in A. nidulans abolishes emericellin and shamixanthone production, leading to this compound accumulation .
Bioactivity :
- This compound shows weaker cytotoxicity (IC₅₀ > 20 μM) compared to shamixanthone (IC₅₀ ~10 μM) in cancer cell lines .
- Emericellin exhibits broader antifungal activity than this compound, likely due to its additional C-prenyl group enhancing membrane interaction .
Table 2: Gene Deletion Effects on Xanthone Production in A. nidulans
Q & A
Basic Research Questions
Q. What are the standard methods for isolating and characterizing Variecoxanthone A in fungal extracts?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic separation (column chromatography, HPLC). Structural characterization employs spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic rings, prenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₂₂O₆ for this compound) .
- X-ray crystallography (if applicable): Resolves stereochemistry .
Q. How is this compound biosynthetically related to other fungal xanthones?
- Pathway Context : this compound is a prenylated xanthone derived from monodictyphenone or arugosin H via enzymatic prenylation (e.g., XptA/XptB) and oxidative modifications (e.g., epoxidation, cyclization) .
- Key Evidence : Gene deletion studies in Aspergillus nidulans confirm that xptA and xptB encode prenyltransferases essential for adding prenyl groups to the xanthone core .
Advanced Research Questions
Q. How do contradictory biosynthetic proposals for this compound arise, and how can they be resolved?
- Contradiction Analysis : Discrepancies often stem from differing precursor hypotheses (e.g., monodictyphenone vs. arugosin H) or incomplete enzyme functional data.
- Resolution Strategies :
- Comparative Metabolite Profiling : Use LC/MS to track intermediates in wild-type vs. ΔxptA/xptB mutants .
- Isotopic Labeling : Trace carbon flux from labeled precursors (e.g., ¹³C-acetate) to confirm pathway branching .
- Example : ΔxptB strains accumulate this compound but lack downstream products like shamixanthone, indicating its role in later steps .
Q. What experimental approaches validate the enzymatic function of XptA/XptB in prenylating this compound?
- In Vitro Assays : Recombinant XptA/XptB incubated with xanthone substrates (e.g., emodin) and prenyl donors (e.g., dimethylallyl pyrophosphate). Monitor product formation via LC/MS .
- Gene Complementation : Restore xanthone production in ΔxptA/xptB mutants by reintroducing functional genes .
- Structural Analysis : Compare NMR data of enzymatically synthesized products with natural isolates to confirm regioselectivity .
Q. How can researchers optimize heterologous expression systems for this compound biosynthesis?
- Design Considerations :
- Host Selection : Use Aspergillus spp. or Saccharomyces cerevisiae with compatible post-translational modifications.
- Gene Clustering : Co-express xptA/xptB with cytochrome P450 oxidases (e.g., xptC) to enable downstream modifications .
Data Reporting and Reproducibility
Q. What minimal data must be included to ensure reproducibility of this compound studies?
- Essential Information :
- Synthetic Protocols : Detailed extraction/purification steps, solvent ratios, and chromatographic conditions .
- Spectroscopic Data : Full NMR assignments (¹H, ¹³C, DEPT, COSY) and HRMS spectra .
- Strain Genotypes : For genetic studies, specify Aspergillus strains (e.g., FGSC A4) and deletion constructs .
Tables for Key Findings
Table 1 : Enzymes in this compound Biosynthesis
Table 2 : Common Contaminants in this compound Studies
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Monodictyphenone | Incomplete precursor conversion | Optimize fermentation duration |
| Arugosin derivatives | Cross-talk with parallel pathways | Use ΔmdpD knockout strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

